molecular formula C15H11NO2S B1363379 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid CAS No. 31792-49-1

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Cat. No. B1363379
CAS RN: 31792-49-1
M. Wt: 269.3 g/mol
InChI Key: YZQFSFCRQKKUEN-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H11NO2S . It has a molecular weight of 269.32 g/mol . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of 2-methylquinoline-4-carboxilic acid derivatives, which includes 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, generally requires aniline derivatives possessing electron-donating groups . The reaction is regioselective and ring closure occurs at the position with less steric hindrance .


Molecular Structure Analysis

The InChI code for 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid is 1S/C15H11NO2S/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18) . The compound has a topological polar surface area of 78.4 Ų .


Physical And Chemical Properties Analysis

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid has a molecular weight of 269.3 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 2 .

Scientific Research Applications

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H11NO2S . It’s a solid substance at room temperature .

The quinoline ring system, which is part of this compound, is one of the most ubiquitous heterocycles in the fields of medicinal and industrial chemistry . It forms the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents, the antimalarial drugs quinine and chloroquine, and organic light-emitting diodes .

Quinolines can be easily modified with simple to complex functionalities, giving a multitude of compounds that are ubiquitous in the fields of medicinal and industrial chemistry . For example, quinoline-based dyes such as ethyl red iodide and pinacyanol have been used since the beginning of the nineteenth century in photographic plates .

properties

IUPAC Name

6-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQFSFCRQKKUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355646
Record name 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

CAS RN

31792-49-1
Record name 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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